6-Amino-4-methoxynicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,1H3,(H2,9,10) |
InChI Key |
WUHNMTQTBNDQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)N |
Origin of Product |
United States |
**synthetic Methodologies for 6 Amino 4 Methoxynicotinonitrile**
Classical Approaches to Nicotinonitrile Core Synthesis
The formation of the fundamental nicotinonitrile structure is often achieved through robust and efficient classical methods that have been refined over time. These strategies are valued for their ability to generate molecular complexity from simple, readily available starting materials.
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted pyridines from three or more starting materials in a single reaction vessel. mdpi.comresearchgate.net This approach is advantageous due to its operational simplicity, cost-effectiveness, and high atom economy, minimizing waste by incorporating most or all atoms from the reactants into the final product. mdpi.comnih.gov MCRs are instrumental in building libraries of heterocyclic compounds for various applications. mdpi.com
A common and effective MCR for pyridine (B92270) synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound or a ketone in the presence of a catalyst. researchgate.netekb.eg For instance, a facile synthesis of functionalized pyridines can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and an alcohol, where the alcohol serves as both a reactant and the reaction medium. researchgate.net The reaction proceeds with high chemo- and regioselectivity, forming multiple new bonds in a single operation. researchgate.net
The mechanism for these reactions often begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by a Michael addition of the enolate generated from the ketone or dicarbonyl compound. Subsequent cyclization and aromatization, often via elimination of water, yield the substituted pyridine ring.
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Acetophenone | Ammonium (B1175870) acetate (B1210297), Reflux | 2-Amino-4,6-diphenylnicotinonitrile | mdpi.com |
| Aromatic Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | NaOH, Ethanol | Substituted Pyridine | researchgate.net |
| o-Alkyl vanillin (B372448) derivative | Malononitrile | Methylarylketone | Sodium ethoxide, Ethanol | Polyfunctionalized Pyridine | ekb.eg |
| Aldehyde | 1H-tetrazole-5-amine | 3-Cyanoacetyl indole (B1671886) | Triethylamine | Tetrazolo[1,5-a]pyrimidine | mdpi.com |
Cyclocondensation Strategies for Substituted Nicotinonitriles
Cyclocondensation reactions are a cornerstone in heterocyclic chemistry for constructing ring systems. These reactions involve the joining of two or more molecules, or different parts of the same molecule, to form a ring, typically with the elimination of a small molecule like water or an alcohol.
For the synthesis of substituted nicotinonitriles, a prevalent strategy involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with malononitrile in the presence of a base. nih.govresearchgate.net The reaction is initiated by the Michael addition of the malononitrile carbanion to the chalcone (B49325). This is followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the highly substituted 2-amino-3-cyanopyridine (B104079) derivative. researchgate.net The choice of base, such as ammonium acetate or sodium methoxide (B1231860), can influence the final substitution pattern at the 2-position of the pyridine ring (amino or methoxy (B1213986), respectively). researchgate.net
Another versatile cyclocondensation approach is the reaction of 1,3-dielectrophiles with a suitable nitrogen source. For example, fluorinated 1,3-dielectrophiles can react with β-ketoesters and subsequently with hydrazines to regioselectively form pyrazoles, a strategy that highlights the principle of using building blocks with pre-defined functionalities for cyclization. beilstein-journals.org Similarly, cascade reactions involving thioamidation and cyclocondensation have been developed for creating N-aryl oxalamides, demonstrating the efficiency of tandem processes in building complex heterocyclic structures. rsc.org
Table 2: Cyclocondensation Reactions for Heterocycle Synthesis This table is interactive. You can sort and filter the data.
| Reactant A | Reactant B | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (Chalcone) | Malononitrile | Sodium methoxide, Methanol | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | nih.gov |
| Chalcone derivative | Malononitrile | Ammonium acetate | 2-Amino-3-cyanopyridine derivative | researchgate.net |
| Chalcone derivative | Malononitrile | Sodium methoxide | 2-Methoxy-3-cyanopyridine derivative | researchgate.net |
| 2,2′-Biphenyldiamines | 2-Chloroacetic acid derivatives | Elemental sulfur, Water | N-aryl oxalamide | rsc.org |
Targeted Synthesis of 6-Amino-4-methoxynicotinonitrile
The specific synthesis of this compound requires methods that control the placement of the amino and methoxy groups at the C6 and C4 positions, respectively. This can be achieved either by building the ring from precursors already containing these functionalities in the correct orientation or by functionalizing a pre-existing nicotinonitrile core.
Regioselective functionalization involves selectively reacting at one specific position of a molecule that has multiple reactive sites. In the context of nicotinonitrile synthesis, this often means the direct introduction of substituents onto the pyridine ring through C-H activation. mdpi.com This modern synthetic tool is highly attractive for its atom and step economy, as it avoids the need for pre-functionalized starting materials. mdpi.commdpi.com
Achieving regioselectivity on a pyridine or quinoline (B57606) ring can be challenging due to the inherent electronic properties of the heterocycle. mdpi.commdpi.com The use of a directing group (DG) is a common strategy to control the position of functionalization. The DG is temporarily installed on the molecule to direct a metal catalyst to a specific C-H bond, often in the ortho-position. After the desired bond is formed, the directing group can be removed. For example, the use of a glycine (B1666218) transient directing group has enabled the regioselective C4-arylation of indoles. mdpi.com Similarly, a P(O)tBu₂ group has been used to direct C7 arylation on an indole ring. mdpi.com
For a compound like this compound, a hypothetical regioselective approach could involve starting with a 4-methoxynicotinonitrile (B1302540) scaffold and then selectively introducing an amino group at the C6 position, or vice versa. This would likely require a carefully chosen directing group and transition metal catalyst to achieve the desired site-selectivity. Another strategy involves the selective transmetalation of regioisomeric mixtures of lithiated arenes using reagents like dichlorozirconocene, which reacts preferentially with the less sterically hindered isomer, allowing the other to be functionalized selectively. nih.govresearchgate.net
Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Homogeneous catalysis, in particular, plays a crucial role in the precise construction of complex molecules.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com This allows for high selectivity and mild reaction conditions because the catalyst's active sites are well-defined and easily accessible. Organometallic complexes are frequently employed as homogeneous catalysts. libretexts.org
The basic steps in a homogeneous catalytic cycle often involve oxidative addition, insertion, and reductive elimination at the metal center. youtube.com These fundamental steps allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of substituted nicotinonitriles, homogeneous catalysts are pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can be used to build the pyridine ring or add substituents to it.
For example, a synthetic strategy could involve the coupling of a pre-functionalized halopyridine with an appropriate organometallic reagent. While direct synthesis of this compound via a single catalytic step is not explicitly detailed, the principles of homogeneous catalysis underpin the multicomponent and cyclocondensation reactions used to build such substituted heterocycles, often relying on metal-based catalysts to facilitate key bond-forming steps efficiently and selectively. libretexts.orgslideshare.net
Catalyst-Mediated Syntheses
Heterogeneous Catalysis and Green Chemistry Considerations
Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as catalyst recyclability, reduced waste generation, and often milder reaction conditions. For the synthesis of aminonicotinonitriles, various solid catalysts can be employed. While specific examples for this compound are not documented, the synthesis of related 2-amino-3-cyanopyridine derivatives has been achieved using solid catalysts under solvent-free conditions. researchgate.net
Metal-organic frameworks (MOFs) have emerged as highly efficient and reusable heterogeneous catalysts for multicomponent reactions to produce 6-(alkylthio)-2-amino-pyridine-3,5-dicarbonitriles. researchgate.net These catalysts can be easily recovered through simple filtration and reused multiple times without a significant drop in activity. researchgate.net Similarly, magnetic nanocatalysts, such as those with an Fe3O4 core, have been successfully used in the solvent-free, four-component synthesis of coumarin-linked nicotinonitrile derivatives. researchgate.net The magnetic nature of these catalysts allows for their straightforward separation from the reaction mixture using an external magnet. researchgate.net Such catalytic systems could be adapted for the synthesis of this compound, potentially from precursors like a suitable chalcone, malononitrile, and an ammonia (B1221849) source, thereby enhancing the sustainability of the process.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has gained prominence as a green technology due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. rsc.orgthieme-connect.com The synthesis of various nicotinonitrile derivatives has been successfully demonstrated using microwave irradiation. For instance, the one-pot, multicomponent synthesis of nicotinonitrile and arene-linked bis(chromene-thiazoles) was achieved in high yields (84–95%) with reaction times of only 40–90 minutes under microwave irradiation. tandfonline.com In another example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which can involve nicotinonitrile derivatives, showed significantly higher rates and yields with microwave heating compared to conventional methods. rsc.org
Solvent-free, or solid-state, reactions represent another key strategy in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been accomplished through a solvent-free multicomponent reaction, yielding fluorescent heterocyclic compounds in good yields within a short timeframe. mdpi.com Similarly, novel steroidal 3-cyano-2-aminopyridines have been synthesized under solvent-free conditions. nih.gov These examples suggest that a solvent-free, and potentially microwave-assisted, approach to synthesizing this compound is highly feasible. A plausible solvent-free approach could involve the reaction of a β-enaminonitrile with a suitable reaction partner under thermal or microwave conditions.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. Among the most widely used are atom economy and the Environmental Factor (E-factor). chembam.com These metrics provide a clear and simple way to compare the efficiency and environmental impact of different synthetic strategies. chembam.comresearchgate.net
Atom Economy and E-Factor Evaluations
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-factor, developed by Roger Sheldon, is defined as the total mass of waste produced per unit mass of product. chembam.com A lower E-factor signifies a greener process with less waste generation. chembam.com
Due to the lack of specific published data for the synthesis of this compound, a hypothetical comparative analysis of two plausible synthetic routes is presented below. Route A represents a classical approach, while Route B illustrates a greener, multicomponent reaction.
Illustrative Comparison of Synthetic Routes to this compound
| Metric | Route A (Classical, Multi-step) | Route B (Greener, One-pot) |
| Description | A hypothetical multi-step synthesis involving protection/deprotection steps and stoichiometric reagents. | A hypothetical one-pot, multicomponent reaction using a recyclable catalyst. |
| Atom Economy | Lower (significant by-products from protecting groups and reagents) | Higher (fewer by-products) |
| E-Factor | Higher (more waste from reagents, solvents, and purification) | Lower (less waste due to catalysis and fewer steps) |
| Solvent Use | High | Low to None (solvent-free conditions) |
| Energy Consumption | Moderate to High (multiple heating/cooling cycles) | Low (shorter reaction times, potentially microwave-assisted) |
This table is for illustrative purposes only and is based on general principles of green chemistry applied to the synthesis of related compounds.
**reactivity and Mechanistic Studies of 6 Amino 4 Methoxynicotinonitrile**
Reactivity of the Amino Group (C6 Position)
The amino group, being a nucleophilic center, is the site of several important chemical transformations.
The amino group of 6-Amino-4-methoxynicotinonitrile can readily undergo acylation and alkylation reactions.
Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy for the synthesis of various amide-containing compounds. For instance, acylation of similar aminopyridine structures is a well-established method for producing derivatives with potential biological activity. google.com The reaction typically proceeds under basic conditions or with the use of an acid scavenger to neutralize the acid byproduct.
Alkylation of the amino group can be achieved using alkyl halides. acs.orggoogle.com These reactions lead to the formation of secondary or tertiary amines. The reaction conditions can be controlled to favor mono- or di-alkylation. For example, processes for the N-alkylation of aminopyridines can be performed using heterogeneous catalysts at elevated temperatures. google.com Self-limiting alkylation techniques have also been developed for the selective mono-alkylation of N-aryl-N-aminopyridinium derivatives. acs.org
Table 1: Acylation and Alkylation Reactions of the Amino Group
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| Acylation | Acyl chlorides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride) | N-Acyl-6-amino-4-methoxynicotinonitrile |
| Alkylation | Alkyl halides (e.g., Methyl iodide, Benzyl bromide) | 6-(Alkylamino)-4-methoxynicotinonitrile, 6-(Dialkylamino)-4-methoxynicotinonitrile |
The primary aromatic amino group at the C6 position can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the aminopyridine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. rsc.orgorganic-chemistry.org
Pyridine-2-diazonium salts are known to be highly reactive and often unstable, readily undergoing subsequent reactions. rsc.orgtnpu.edu.uagoogle.com The resulting diazonium salt of this compound is a versatile intermediate that can be transformed into a variety of other functional groups. For example, hydrolysis of the diazonium salt in acidic solution leads to the corresponding 6-hydroxy derivative. rsc.org Other transformations common for diazonium salts include the Sandmeyer reaction to introduce halides (Cl, Br) or the cyano group, and the Schiemann reaction for the introduction of fluorine.
Table 2: Diazotization and Subsequent Reactions
| Reaction | Reagents | Intermediate/Product |
|---|---|---|
| Diazotization | NaNO₂, HCl (aq) | 6-Diazonium-4-methoxynicotinonitrile salt |
| Hydrolysis | H₂O, H⁺ | 6-Hydroxy-4-methoxynicotinonitrile |
| Sandmeyer Reaction | CuCl / HCl | 6-Chloro-4-methoxynicotinonitrile |
| CuBr / HBr | 6-Bromo-4-methoxynicotinonitrile |
The amino group of this compound can participate as a nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This powerful reaction forms a new carbon-nitrogen bond by coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.comjk-sci.com
This transformation allows for the synthesis of N-aryl derivatives of this compound, significantly expanding the molecular diversity accessible from this starting material. The choice of ligand is crucial for the success of the reaction, with various generations of phosphine ligands developed to improve the scope and efficiency of the coupling. wikipedia.orgjk-sci.com
Table 3: Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Amine | This compound | Nucleophile |
| Coupling Partner | Aryl bromide, Aryl iodide, Aryl triflate | Electrophile |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species |
| Ligand | BINAP, DPPF, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, Cs₂CO₃ | Deprotonates the amine |
Reactivity of the Nitrile Group
The nitrile group is an electrophilic site and can undergo several characteristic transformations.
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. google.comgoogle.com The reaction proceeds through an amide intermediate. google.comgoogle.com
Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, first produces the corresponding amide (6-Amino-4-methoxynicotinamide), which upon further heating is hydrolyzed to the carboxylic acid (6-Amino-4-methoxy-nicotinic acid). wikipedia.orgwikipedia.org
Basic Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, also proceeds through the amide intermediate. The final product under these conditions is the salt of the carboxylic acid (e.g., sodium 6-amino-4-methoxy-nicotinate). google.com Subsequent acidification is required to obtain the free carboxylic acid. Enzymatic hydrolysis using nitrilase enzymes offers a selective method to convert the nitrile to the amide without proceeding to the carboxylic acid. wikipedia.org
Table 4: Hydrolysis and Amidation of the Nitrile Group
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 6-Amino-4-methoxynicotinamide | 6-Amino-4-methoxynicotinic acid |
| Basic (e.g., NaOH, H₂O, heat) | 6-Amino-4-methoxynicotinamide | Sodium 6-amino-4-methoxy-nicotinate |
| Enzymatic (e.g., Nitrilase) | Not applicable | 6-Amino-4-methoxynicotinamide |
The nitrile group can be reduced to a primary amine (aminomethyl group). youtube.com This transformation is a valuable synthetic tool for introducing a flexible aminomethyl side chain.
Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. youtube.com Another widely used method is catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, platinum, or palladium. youtube.com The conditions for catalytic hydrogenation, such as pressure and temperature, can be adjusted based on the specific substrate and catalyst used.
Table 5: Reduction of the Nitrile Group
| Reagent(s) | Product |
|---|---|
| 1. LiAlH₄, 2. H₂O | (6-Amino-4-methoxy-pyridin-3-yl)methanamine |
| H₂, Raney Nickel | (6-Amino-4-methoxy-pyridin-3-yl)methanamine |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group (-C≡N) in this compound is a versatile functional group that can participate in various cycloaddition reactions. One of the most significant of these is the [3+2] cycloaddition with azide (B81097) compounds to form tetrazoles. This reaction, often referred to as an azide-nitrile cycloaddition, is a powerful tool for synthesizing 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org
The reaction typically proceeds by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an activating agent. organic-chemistry.orgorganic-chemistry.org Density functional theory (DFT) calculations suggest a mechanism that involves the activation of the nitrile, followed by cyclization to yield the tetrazole ring. nih.gov The electron-withdrawing nature of the substituent on the nitrile can strongly influence the activation barrier of this reaction. nih.gov For this compound, the reaction with sodium azide (NaN₃) in a suitable solvent like DMF, and often with a catalyst such as zinc chloride or ammonium (B1175870) chloride, would be expected to yield the corresponding tetrazolylpyridine derivative.
The general transformation is illustrated below:
Reaction Scheme: Formation of Tetrazolylpyridine
Reaction of this compound with sodium azide to form 5-(6-amino-4-methoxypyridin-3-yl)-1H-tetrazole.
| Reactant | Reagent | Conditions | Product |
| This compound | Sodium Azide (NaN₃) | DMF, Lewis Acid (e.g., ZnCl₂), Heat | 5-(6-amino-4-methoxypyridin-3-yl)-1H-tetrazole |
This cycloaddition is highly efficient and operationally simple, sometimes considered a "click" reaction, underscoring its reliability and broad utility in organic synthesis. nih.gov
Reactivity of the Methoxy (B1213986) Group (C4 Position)
The methoxy group at the C4 position is a key site for functionalization, primarily through demethylation or nucleophilic substitution.
The cleavage of the aryl methyl ether at the C4 position to yield the corresponding 4-hydroxynicotinonitrile (B1273966) derivative is a common and important transformation. This demethylation can be achieved using various reagents, with the choice often depending on the tolerance of other functional groups in the molecule.
Strong protic acids like hydrobromic acid (HBr) can effectively cleave phenolic methyl ethers, though typically at elevated temperatures. researchgate.netcommonorganicchemistry.com A more common and milder method involves the use of Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) being a particularly effective reagent for this purpose. researchgate.netcommonorganicchemistry.comnih.gov The reaction with BBr₃ is often performed at low temperatures (e.g., 0 °C) and proceeds via a Lewis acid-base adduct followed by the cleavage of the C-O bond.
Table of Common Demethylation Reagents
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | DCM, 0 °C to room temperature | Mild and effective, but sensitive to moisture. nih.govresearchgate.net |
| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | Harsher conditions, may affect other functional groups. researchgate.netreddit.com |
| Pyridinium Hydrochloride (Py·HCl) | High temperature (190-200 °C), neat | Strong conditions, useful when other methods fail. researchgate.net |
The product of this reaction, 6-Amino-4-hydroxynicotinonitrile, is a valuable intermediate for further synthesis, allowing for the introduction of new functionalities at the C4-oxygen.
The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2 and C4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen. stackexchange.comwikipedia.orgechemi.com The methoxy group at C4, while not a superb leaving group, can be displaced by strong nucleophiles, especially given the activating effect of the electron-withdrawing nitrile group para to it.
Recent studies have shown that methoxypyridines can undergo nucleophilic amination. For instance, 3-methoxypyridine (B1141550) reacts with various amines in the presence of a sodium hydride-lithium iodide (NaH-LiI) composite system to yield the corresponding aminopyridines. ntu.edu.sg This methodology could potentially be applied to this compound to replace the methoxy group with various amino functionalities. The reaction proceeds via an SNAr mechanism, where the nucleophile adds to the C4 position, forming a resonance-stabilized anionic intermediate, followed by the elimination of the methoxide (B1231860) anion. libretexts.org
Example SNAr Reaction at C4
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Piperidine | NaH, LiI, THF, 60 °C | 6-Amino-4-(piperidin-1-yl)nicotinonitrile |
| Ammonia (B1221849) | Cu₂O, Ethylene glycol, 60 °C | 4,6-Diaminonicotinonitrile |
The reactivity in SNAr reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, a condition met by the C5-nitrile group relative to the C4-methoxy group. masterorganicchemistry.compressbooks.pub
Electrophilic Aromatic Substitution on the Nicotinonitrile Ring
-NH₂ group (at C6): Strongly activating and ortho-, para-directing.
-OCH₃ group (at C4): Strongly activating and ortho-, para-directing. libretexts.org
-CN group (at C3): Strongly deactivating and meta-directing.
The powerful activating and ortho-, para-directing influence of the amino and methoxy groups dominates the deactivating effect of the nitrile group and the pyridine nitrogen. byjus.com The positions ortho and para to the activating groups are C3 and C5 for the amino group, and C3 and C5 for the methoxy group. The C3 position is already substituted with the nitrile. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, which is ortho to the methoxy group and para to the amino group. This position is highly activated.
Common SEAr reactions like nitration and halogenation are expected to occur selectively at C5. For example, nitration of the closely related 2-amino-6-methoxypyridine (B105723) occurs at the 3-position (para to the amino group). google.com For the target molecule, this corresponds to the C5 position.
Predicted Regioselectivity of SEAr
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Amino-4-methoxy-5-nitronicotinonitrile |
| Bromination | Br₂, Acetic Acid | 5-Bromo-6-amino-4-methoxynicotinonitrile |
| Chlorination | SO₂Cl₂ | 5-Chloro-6-amino-4-methoxynicotinonitrile |
Nucleophilic Aromatic Substitution on the Nicotinonitrile Ring
While SNAr involving the displacement of a leaving group like methoxy at C4 is common (see 3.3.2), nucleophilic substitution can also occur at positions bearing a hydrogen atom, particularly on highly electron-deficient rings. This reaction, often called a Chichibabin-type reaction, typically involves the displacement of a hydride ion (H⁻). The pyridine ring of this compound is made electron-deficient by the ring nitrogen and the C3-nitrile group.
The most likely positions for nucleophilic attack are C2 and C5, which are ortho/para to the electron-withdrawing nitrile group and activated by the ring nitrogen. The classic Chichibabin reaction uses a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, usually at the C2 position of pyridine. wikipedia.org For this compound, the C2 position is sterically hindered by the adjacent nitrile group. The C5 position is electronically activated towards nucleophiles by the adjacent C4-methoxy group (via an inductive effect) and the C3-nitrile group, but simultaneously activated towards electrophiles by the same methoxy group and the C6-amino group (via resonance). The outcome of such a reaction would depend heavily on the specific nucleophile and reaction conditions.
Ring Opening and Rearrangement Reactions
Substituted aminopyridines and related nitrogenous heterocycles can undergo ring-opening and rearrangement reactions under certain conditions. A notable example is the Dimroth rearrangement. wikipedia.org This rearrangement involves the isomerization of N-substituted iminopyrimidines or related heterocycles, where endocyclic and exocyclic nitrogen atoms effectively switch places through a ring-opening/ring-closing sequence. tandfonline.comnih.gov
For this compound, a Dimroth-type rearrangement could be envisioned, particularly if the exocyclic amino group were to be alkylated or acylated first. The mechanism generally involves the addition of a nucleophile (like water or hydroxide) to the ring, followed by cleavage of a C-N bond to form an open-chain intermediate. Rotation around a C-C single bond followed by recyclization and elimination can lead to an isomerized product. nih.govtandfonline.com While no specific instances of this rearrangement have been documented for this compound itself, the structural motif of an aminopyridine suggests its potential susceptibility to such transformations under hydrolytic conditions (acidic or basic) or upon heating. nih.gov
Computational and Quantum Chemical Studies on Reactivity and Reaction Pathways
Theoretical investigations into the reactivity of chemical compounds provide a foundational understanding of their behavior in chemical reactions. These studies can elucidate molecular stability, identify the most reactive sites within a molecule, and map out the energy changes that occur during a reaction.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is often approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is the negative of electronegativity (μ = -χ). A more negative chemical potential suggests higher reactivity. mdpi.com
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with high hardness are generally less reactive.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). Higher softness corresponds to higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ² / (2η).
While no specific FMO analysis or global reactivity data for this compound were found in the searched literature, studies on structurally similar compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, illustrate the application of these concepts. For this related compound, DFT calculations have been used to determine these reactivity descriptors, providing insight into its electronic structure and potential interactions. mdpi.com
Table 1: Illustrative Global Reactivity Descriptors (Conceptual)
This table is for illustrative purposes only, demonstrating how data would be presented. The values are not from actual experimental or computational studies on this compound as such data was not found in the search results.
| Descriptor | Symbol | Formula | Conceptual Value |
| HOMO Energy | EHOMO | - | e.g., -6.5 eV |
| LUMO Energy | ELUMO | - | e.g., -1.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | e.g., 5.0 eV |
| Ionization Potential | I | -EHOMO | e.g., 6.5 eV |
| Electron Affinity | A | -ELUMO | e.g., 1.5 eV |
| Electronegativity | χ | (I + A) / 2 | e.g., 4.0 eV |
| Chemical Potential | μ | -(I + A) / 2 | e.g., -4.0 eV |
| Chemical Hardness | η | (I - A) / 2 | e.g., 2.5 eV |
| Global Softness | S | 1 / η | e.g., 0.4 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | e.g., 3.2 eV |
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The elucidation of the TS structure is a central goal of computational mechanistic studies. Quantum chemical calculations allow researchers to locate and characterize these high-energy, transient species.
Once the transition state is identified, an energy profile for the reaction pathway can be calculated. This profile maps the potential energy of the system as it progresses from reactants to products, passing through the transition state. The height of the energy barrier from the reactants to the transition state determines the reaction's activation energy, which is a key factor in determining the reaction rate.
These computational studies can reveal whether a proposed reaction mechanism is energetically feasible and can help distinguish between different possible pathways. For instance, calculations can determine if a reaction proceeds through a stepwise or concerted mechanism by locating intermediate structures and their corresponding transition states.
No specific studies on transition state elucidation or energy profile calculations for reactions involving this compound were identified in the available research. Such investigations would be necessary to understand the detailed mechanisms of its synthesis or subsequent chemical transformations.
**derivatization and Functionalization Strategies Employing 6 Amino 4 Methoxynicotinonitrile**
Synthesis of Novel Heterocyclic Systems Incorporating the 6-Amino-4-methoxynicotinonitrile Scaffold
The ortho-disposed amino and cyano groups (relative to the pyridine (B92270) nitrogen) on the this compound scaffold make it an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows for annulation reactions where the amino and nitrile functionalities participate in ring-forming processes to yield bicyclic and polycyclic structures.
The synthesis of fused pyrimidine (B1678525) rings is a common strategy employing aminonitriles. The amino group acts as a nucleophile, while the adjacent nitrile group can undergo cyclization with various one-carbon electrophiles. This approach allows for the construction of a pyrimidine ring fused to the initial pyridine core.
Research has demonstrated that 4-aminonicotinonitrile (B111998) precursors can undergo cycloaddition reactions with reagents like formic acid, urea, or thiourea (B124793) to yield fused 4-aminopyrimidine (B60600) derivatives. sciencescholar.us For instance, the reaction of a 4-aminonicotinonitrile with formamide (B127407) under acidic conditions and reflux can lead to the formation of the corresponding fused pyrimidine ring. sciencescholar.us This general methodology highlights how this compound can be used to prepare a new series of fused pyrimidines. researchgate.net The reaction typically proceeds through an initial condensation followed by an intramolecular cyclization.
| Precursor | Reagent | Conditions | Product | Reference |
| 4-Amino Fused Nicotinonitrile | Formamide | Glacial Acetic Acid, Ethanol, Reflux | Fused 4-Aminopyrimidine | sciencescholar.us |
| 4-Amino Fused Nicotinonitrile | Urea / Thiourea | Basic or Acidic | Fused Pyrimidinone / Pyrimidinethione | researchgate.net |
| 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile | Sulfonyl Chlorides | Fusion (200 °C) | C2-Sulfonamide Pyrimidine Derivatives | nih.gov |
This table presents generalized and analogous reactions for the synthesis of pyrimidine derivatives from aminonitrile precursors.
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles with significant biological activities. nih.gov The structure of this compound is perfectly suited for their synthesis. The o-aminonicotinonitrile moiety can react with various carbonyl compounds or their equivalents to construct the fused pyrimidine ring.
A general and effective method involves the acylation or thioacylation of the amino group, followed by an intramolecular heterocyclization to afford the pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org For example, reacting an o-aminonicotinonitrile with acyl chlorides, anhydrides, or reagents like diethyl oxalate (B1200264) and triethylorthoformate can lead to the formation of variously substituted pyrido[2,3-d]pyrimidines. rsc.org Another strategy involves the condensation of aminopyrimidines with α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds to form the pyridine ring. rsc.org Conversely, starting with the aminopyridine core, as in this compound, the pyrimidine ring can be constructed. For instance, reaction with dimethylformamide dimethylacetal (DMF-DMA) can furnish an enaminone, which then undergoes heteroannulation with an appropriate reagent to yield the fused system. nih.gov
| Starting Material | Reagent(s) | Key Transformation | Product | Reference |
| o-Aminonicotinonitrile | Acyl Chlorides, Diethyl Oxalate, etc. | Acylation followed by cyclization | Pyrido[2,3-d]pyrimidines | rsc.org |
| 5-Bromo-2,4-dichloropyrimidine | 1. Cyclopentyl amine; 2. Crotonic acid | Nucleophilic substitution, Pd-coupling, cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 6-Aminouracil | Dimethylformamide dimethylacetal (DMF-DMA) | Enaminone formation and heteroannulation | Pyrido[2,3-d]pyrimidine | nih.gov |
This table illustrates synthetic strategies for pyrido[2,3-d]pyrimidines using analogous precursors.
Imidazo[1,2-a]pyridines are recognized as a "privileged" scaffold in medicinal chemistry due to their wide range of biological activities. nih.govacs.orgacs.org The most common synthesis involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound (Tschitschibabin reaction) or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. acs.orgnih.gov
While this compound is a 4-aminopyridine (B3432731) derivative, the principles of using an aminopyridine to construct a fused imidazole (B134444) ring are well-established. The synthesis typically involves the initial alkylation of the endocyclic pyridine nitrogen by a reagent like an α-bromo ketone, followed by intramolecular condensation with the exocyclic amino group to form the imidazole ring. nih.gov Numerous catalytic systems, including copper- and iodine-based catalysts, as well as metal-free approaches, have been developed to facilitate this transformation under mild and efficient conditions. nih.govorganic-chemistry.org Although the substitution pattern of this compound (amino at C4) would not lead to a standard imidazo[1,2-a]pyridine, it could potentially be used to synthesize isomeric fused imidazole systems, such as imidazo[1,5-a]pyridines, or undergo rearrangement under specific reaction conditions.
Construction of Complex Organic Molecules using this compound as a Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. mdpi.com Due to its array of functional groups, this compound is a valuable synthon for building more complex molecular architectures. The amino, nitrile, and methoxy (B1213986) groups can be selectively modified or used as handles for further chemical transformations in multi-step synthetic sequences.
The total synthesis of natural products and their analogs is a driving force in organic chemistry, often requiring efficient strategies to construct complex polycyclic scaffolds. nih.govnih.gov Functionalized heterocyclic building blocks like this compound are crucial in this endeavor. The pyridine ring itself is a core motif in numerous alkaloids and bioactive compounds.
By using the derivatization strategies described previously (e.g., forming fused pyrimidines or other heterocycles), the this compound synthon can be elaborated into the core structures of various natural product families. For example, the synthesis of complex morphinan (B1239233) alkaloids involves the functionalization of a core heterocyclic system. nih.gov Similarly, the pyrido[2,3-d]pyrimidine scaffold, accessible from this synthon, is a key component of compounds like palbociclib (B1678290) and is studied for various therapeutic applications, demonstrating the pathway from a simple synthon to a complex, active molecule. nih.gov Chemoenzymatic strategies are also emerging, where enzymes are used to create stereocenters in small molecules that can then be used as chiral synthons for natural product synthesis. mdpi.com
The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. This compound is an excellent starting point for generating such libraries due to its multiple points of diversification.
The synthetic routes used to create novel heterocyclic systems can be adapted for combinatorial synthesis. For example, in the synthesis of imidazo[1,2-a]pyridines from aminopyridines, a library of derivatives can be rapidly generated by varying the ketone or aldehyde components in multicomponent reactions. nih.gov Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be diversified by using a range of different acylating agents or carbonyl compounds. rsc.org Gold-catalyzed reactions have also been employed to construct libraries of bioactive molecules, such as aminosugar analogues of digitoxin. rsc.org By systematically reacting this compound with various sets of reagents, a diverse library of fused heterocyclic compounds can be produced, with each member possessing a unique substitution pattern for subsequent biological evaluation.
Regioselective Modifications and Chemo-selectivity Considerations
The reactivity of this compound is governed by the electronic properties of its constituent functional groups and their positions on the pyridine ring. Understanding the inherent reactivity of each site is crucial for predicting and controlling the outcome of chemical reactions.
The amino group at the 6-position is a primary nucleophilic center. It can readily participate in reactions such as acylation, alkylation, and condensation. For instance, reaction with acyl chlorides or anhydrides would be expected to form the corresponding amides. The methoxy group at the 4-position, being an electron-donating group, enhances the electron density of the pyridine ring, which can in turn influence the reactivity of the amino group.
The cyano group at the 3-position is an electrophilic site susceptible to nucleophilic attack, particularly under basic or acidic conditions. It can be hydrolyzed to a carboxamide or a carboxylic acid. Reduction of the nitrile can yield a primary amine. Furthermore, the cyano group can participate in cycloaddition reactions, providing a pathway to fused heterocyclic systems.
The pyridine ring itself can undergo electrophilic aromatic substitution. However, the directing effects of the existing substituents must be considered. The amino group is a strong activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The cyano group, being electron-withdrawing, is a deactivating and meta-directing group. The positions on the pyridine ring most susceptible to electrophilic attack would be those activated by both the amino and methoxy groups.
Chemoselectivity becomes a key consideration when multiple reactive sites could potentially react with a given reagent. For example, in a reaction with a reagent that can react with both amino and cyano groups, the reaction conditions can be tuned to favor one reaction over the other. The inherent nucleophilicity of the amino group often makes it the primary site of reaction with electrophiles under neutral or mildly basic conditions. Conversely, reactions targeting the cyano group might require more forcing conditions or specific catalysts.
Based on the reactivity of analogous 6-aminopyridine-3-carbonitrile derivatives, regioselective substitution is a common strategy. For instance, in related systems, nucleophilic substitution of a leaving group at the 6-position has been observed, indicating the susceptibility of this position to such reactions. While this compound does not have a leaving group at this position, this highlights the electronic influence on the pyridine ring.
Table 1: Predicted Regioselective Reactions of this compound
| Reactive Site | Reagent/Reaction Type | Expected Product |
| 6-Amino group | Acyl chloride (e.g., Acetyl chloride) | N-(4-methoxy-5-cyanopyridin-2-yl)acetamide |
| 6-Amino group | Alkyl halide (e.g., Methyl iodide) | 6-(Methylamino)-4-methoxynicotinonitrile |
| 3-Cyano group | Strong acid (e.g., H₂SO₄, H₂O) | 6-Amino-4-methoxy-nicotinamide |
| 3-Cyano group | Reducing agent (e.g., LiAlH₄) | (6-Amino-4-methoxypyridin-3-yl)methanamine |
| Pyridine Ring | Electrophilic Aromatic Substitution | Substitution at C5 position |
Note: The reactions and products in this table are predicted based on general chemical principles and the reactivity of similar compounds, as specific literature on the derivatization of this compound is not extensively available.
Development of Advanced Synthetic Methodologies for Derivatization
The development of advanced synthetic methodologies for the derivatization of this compound would likely focus on improving reaction efficiency, selectivity, and the diversity of accessible structures. While specific examples for this exact compound are not widely reported, trends in modern organic synthesis suggest several promising avenues.
Catalysis would play a central role in advanced derivatization strategies. Transition-metal catalysis, for instance, could enable a range of cross-coupling reactions. If the amino group were converted to a halide or triflate, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 6-position.
Multicomponent reactions (MCRs) represent another advanced approach. These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to build molecular complexity. The amino and cyano groups of this compound could potentially participate in MCRs to construct complex heterocyclic scaffolds. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction.
Photoredox catalysis is an emerging field in organic synthesis that utilizes visible light to initiate single-electron transfer processes, enabling novel and mild reaction pathways. This methodology could potentially be applied to the functionalization of the pyridine ring or for the generation of radical intermediates from the amino group for subsequent reactions.
Flow chemistry offers advantages in terms of safety, scalability, and reaction control. The derivatization of this compound in a continuous flow reactor could allow for precise control of reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivities, especially for highly exothermic or rapid reactions.
Table 2: Potential Advanced Synthetic Methodologies for the Derivatization of this compound
| Methodology | Potential Application | Example Transformation (Hypothetical) |
| Palladium-Catalyzed Cross-Coupling | C-C and C-N bond formation | Suzuki coupling of a 6-halo-4-methoxynicotinonitrile derivative with a boronic acid. |
| Multicomponent Reactions | Rapid assembly of complex molecules | Reaction with an aldehyde and an isocyanide to form a complex heterocyclic structure. |
| Photoredox Catalysis | Novel functionalization pathways | C-H functionalization of the pyridine ring under mild conditions. |
| Flow Chemistry | Improved reaction control and scalability | Continuous synthesis of acylated derivatives with enhanced safety and efficiency. |
Note: The methodologies and transformations in this table are proposed based on current trends in synthetic organic chemistry and the known reactivity of related heterocyclic systems, pending specific experimental validation for this compound.
**applications of 6 Amino 4 Methoxynicotinonitrile and Its Derivatives As Building Blocks**
Role as a Precursor in Materials Science Research
The structural and electronic properties of 6-amino-4-methoxynicotinonitrile derivatives make them attractive candidates for the development of novel organic materials.
Derivatives of this compound are utilized in the synthesis of precursors for advanced organic materials. Nicotinonitrile derivatives, in general, are known to be valuable precursors for various functional materials. The presence of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups on the pyridine (B92270) core of these compounds allows for the tuning of their electronic and photophysical properties. This makes them suitable for creating tailored organic molecules with specific functionalities required for advanced material applications.
For instance, the synthesis of complex nicotinonitrile derivatives often involves multi-component reactions, which can be optimized for efficiency and green chemistry principles. The resulting highly functionalized molecules can then serve as building blocks for larger, more complex systems such as polymers or supramolecular assemblies with defined architectures and properties.
The synthesis of novel nicotinonitrile derivatives is an active area of research for their potential use in optoelectronic materials. These compounds can exhibit interesting photophysical properties, including fluorescence. For example, certain nicotinonitrile derivatives have been synthesized and studied for their fluorescent properties. researchgate.net The strategic placement of substituents on the nicotinonitrile scaffold allows for the manipulation of their absorption and emission characteristics.
The synthesis of these materials often involves condensation reactions. For example, the reaction of an α,β-unsaturated ketone with malononitrile (B47326) can yield substituted pyridines. researchgate.net By carefully selecting the starting materials, chemists can design and synthesize nicotinonitrile derivatives with desired electronic and optical properties, making them promising candidates for components in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The synthesis of 2-amino-4,6-diphenylnicotinonitriles, for example, has been achieved through a two-step process involving the formation of chalcones followed by reaction with malononitrile and ammonium (B1175870) acetate (B1210297). mdpi.com
Utility in Agrochemicals Research and Development
In the field of agrochemicals, the development of new and effective pesticides and herbicides is crucial. Amino acids and their derivatives are recognized for their role as structural linkers in agrochemicals. researchgate.net While direct research linking this compound to specific commercial agrochemicals is not extensively publicized, the chemical scaffolds it belongs to are of interest. The functional groups present in this compound and its derivatives offer opportunities for the synthesis of novel compounds with potential biological activity relevant to crop protection. The inherent reactivity of the amino and nitrile groups allows for the introduction of various pharmacophores and toxophores, which could lead to the discovery of new herbicidal or pesticidal agents. The exploration of oxazole (B20620) derivatives, which can be synthesized from related precursors, has shown potential for use as pesticides and herbicides. researchgate.net
Contributions to Pharmaceutical Intermediate Synthesis and Drug Discovery Scaffolds
The pyridine and pyrimidine (B1678525) scaffolds are prevalent in a vast number of biologically active compounds and approved drugs. This compound provides a valuable starting point for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.
The this compound framework is a key component in the synthesis of various pharmacologically relevant scaffolds. The pyrimidine scaffold, for example, is present in numerous commercial drugs, including anti-cancer agents and antibiotics. scienceandtechnology.com.vn The Biginelli reaction, a multi-component reaction, is a well-known method for synthesizing pyrimidine derivatives. scienceandtechnology.com.vn
Nicotinonitrile derivatives themselves have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. researchgate.net The synthesis of novel pyrimidine-5-carbonitrile derivatives has been explored for their potential as anti-proliferative agents and VEGFR-2 inhibitors. nih.gov These synthetic efforts often involve the modification of a core heterocyclic structure to optimize its interaction with biological targets.
Table of Synthesized Nicotinonitrile and Pyrimidine Derivatives and their Potential Applications
| Derivative Class | Synthetic Approach | Potential Application |
| Pyrimidine-5-carbonitriles | Cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea (B124793), followed by further modifications. nih.gov | Anti-proliferative agents, VEGFR-2 inhibitors. nih.gov |
| 2-Amino-4,6-diphenylnicotinonitriles | Two-step synthesis involving chalcone (B49325) formation and subsequent reaction with malononitrile. mdpi.com | Anticancer agents, fluorescent sensors. mdpi.com |
| 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Solvent-free Biginelli multi-component reaction between benzaldehyde, malononitrile, and thiourea. scienceandtechnology.com.vn | Precursor for biologically active pyrimidines. scienceandtechnology.com.vn |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | Refluxing acetophenone, malononitrile, syringaldehyde, and ammonium acetate. nih.gov | Precursor for nicotinic acids and nicotinamides. nih.gov |
In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. This compound and its derivatives are excellent starting points for creating libraries of diverse small molecules. The multiple reaction sites on the molecule allow for the introduction of a wide variety of substituents, leading to a large number of structurally related compounds.
The rationale behind molecular design often involves bioisosteric modifications of known inhibitors of a particular biological target. nih.gov For instance, in the design of novel VEGFR-2 inhibitors, different hydrophilic and hydrophobic moieties can be systematically introduced to probe the binding pocket of the enzyme. nih.gov This approach, combined with computational (in silico) studies, helps in rationally designing libraries of compounds with a higher probability of biological activity. The synthesis of such libraries can be facilitated by multi-component reactions and other efficient synthetic methodologies, enabling the rapid exploration of chemical space around the this compound scaffold for various therapeutic targets.
Application in Catalysis (e.g., ligand precursors, organocatalysts)
Ligand Precursors for Homogeneous Catalysis
The pyridine nitrogen and the amino group of this compound can act as a bidentate ligand, chelating to a metal center. The stability and catalytic activity of the resulting metal complex are influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating methoxy (B1213986) group at the 4-position and the amino group at the 6-position increase the electron density on the pyridine ring, enhancing its ability to coordinate with metal centers.
Derivatives of 2-aminopyridine (B139424) are known to be effective chelating ligands in various catalytic and organometallic applications researchgate.net. By modifying the amino group of this compound, a diverse library of ligands can be synthesized. For instance, reaction of the amino group with phosphines could yield aminophosphine (B1255530) ligands, which are highly valued in coordination chemistry and catalysis researchgate.net. Similarly, condensation with aldehydes or ketones can produce Schiff base ligands. These modifications allow for the fine-tuning of the steric and electronic properties of the ligand to optimize the performance of a metal catalyst for a specific reaction.
The potential of such ligands derived from this compound extends to a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The specific catalytic performance would depend on the choice of the metal and the reaction conditions.
Potential as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The structure of this compound contains functionalities that are characteristic of certain classes of organocatalysts.
For example, primary amines are known to react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic transformations. Derivatives of 2'-aminouridine (B12940546) have been synthesized and explored as organocatalysts for the Diels-Alder reaction nih.gov. This suggests that appropriately functionalized derivatives of this compound could also exhibit organocatalytic activity.
The amino group can act as a Brønsted base, while the pyridine nitrogen can be protonated to act as a Brønsted acid. This dual functionality could be exploited in bifunctional organocatalysis. Furthermore, the chiral derivatization of the amino group could lead to the development of novel asymmetric organocatalysts for enantioselective synthesis.
While specific research on the catalytic applications of this compound is yet to be reported, the chemical principles and the known catalytic activity of structurally related aminopyridine and aminonicotinonitrile derivatives provide a strong rationale for its potential in the development of new ligands and organocatalysts. Further research in this area could uncover novel catalytic systems with unique reactivity and selectivity.
**advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Amino 4 Methoxynicotinonitrile and Its Derivatives**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopies are cornerstones in the characterization of 6-Amino-4-methoxynicotinonitrile. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the amino group. The aromatic protons will appear as singlets or doublets in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group protons are expected to appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The protons of the amino group often present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm region. The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with those bonded to the electron-donating amino and methoxy groups appearing at higher fields (more shielded) compared to the others. The carbon of the methoxy group will have a characteristic signal around δ 55-60 ppm.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound The following data is predictive and based on analogous compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 | ~8.2 | C2: ~158 |
| H5 | ~6.2 | C3: ~95 |
| NH₂ | ~5.0-6.0 (broad) | C4: ~165 |
| OCH₃ | ~3.9 | C5: ~105 |
| C6: ~160 | ||
| CN: ~118 | ||
| OCH₃: ~55 |
This is an interactive data table. Click on the headers to sort.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show a correlation between the two protons on the pyridine ring (H-2 and H-5), confirming their spatial proximity. The absence of other correlations to these protons would confirm the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). emerypharma.com This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the methoxy group would show a cross-peak to the methoxy carbon signal. Similarly, the signals for the pyridine ring protons would correlate to their respective carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). ipb.pt This is particularly useful for identifying and positioning quaternary (non-protonated) carbons and for piecing together the molecular structure. For this compound, key HMBC correlations would be expected from the methoxy protons to the C-4 carbon, and from the H-5 proton to the C-3, C-4, and C-6 carbons, as well as the nitrile carbon. These correlations would provide unequivocal evidence for the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov
For this compound (C₇H₇N₃O), the nominal molecular weight is 149 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 149, or a protonated molecular ion ([M+H]⁺) at m/z = 150 under soft ionization conditions like electrospray ionization (ESI).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the molecular formula of a newly synthesized compound. nih.gov For this compound, HRMS would be able to distinguish its molecular formula (C₇H₇N₃O) from other potential structures with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. chemicalbook.com The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to elucidate the structure of unknowns. nih.gov
For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of formaldehyde (B43269) (CH₂O), or the loss of hydrogen cyanide (HCN) from the nitrile group and pyridine ring. The fragmentation patterns of related aminopyridine structures often involve cleavages that are rationalized by the stability of the resulting fragment ions. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. mdpi.com
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the amino (N-H) group, the nitrile (C≡N) group, the C-O bond of the methoxy group, and the C=C and C=N bonds of the aromatic pyridine ring.
Based on data from similar compounds, the following characteristic IR absorption bands can be expected mdpi.com:
Expected IR Absorption Frequencies for this compound The following data is predictive and based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 (typically two bands for a primary amine) |
| Nitrile (C≡N) | Stretching | 2210 - 2260 (sharp, medium intensity) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (in OCH₃) | Stretching | 2850 - 3000 |
| Aromatic C=C and C=N | Stretching | 1500 - 1600 |
| C-O (methoxy) | Stretching | 1200 - 1300 (asymmetric) and 1000-1100 (symmetric) |
| N-H | Bending | 1600 - 1650 |
This is an interactive data table. Click on the headers to sort.
The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the respective functional groups within the molecule. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for identification by comparison with a known standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. pharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light. For organic molecules like this compound, the most significant electronic transitions typically involve π electrons in conjugated systems and non-bonding (n) electrons on heteroatoms like nitrogen and oxygen. pharmatutor.org
The structure of this compound, featuring a pyridine ring substituted with an amino group, a methoxy group, and a nitrile group, contains both π systems and lone pair electrons. This configuration gives rise to two primary types of electronic transitions:
π → π* (pi to pi-star) transitions: These occur in compounds with unsaturated centers, such as the aromatic pyridine ring. pharmatutor.org An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands, often with high molar absorptivity values (ε on the order of 10,000). libretexts.org For conjugated systems, these absorptions are shifted to longer wavelengths (a red shift). libretexts.org
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital of the pyridine ring. libretexts.org These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths, but with a much lower intensity (molar absorptivity typically less than 2,000). libretexts.org
In derivatives of pyridine and pyrimidine (B1678525), the electronic absorption spectra are influenced by the nature and position of substituents. For instance, theoretical studies on styrylpyridine compounds using Time-Dependent Density Functional Theory (TD-DFT) have shown how electron-donating (e.g., methyl) and electron-accepting (e.g., cyano) groups affect the absorption maxima (λmax). nih.gov The presence of charged amino acids can also give rise to characteristic charge transfer (CT) transitions. nih.gov The analysis of UV-Vis spectra, often aided by computational calculations, allows for the assignment of experimental absorption bands to specific electronic transitions, providing insight into the molecule's electronic structure. researchgate.net
Table 1: Typical Electronic Transitions in Aromatic Amines and Nitriles
| Transition Type | Description | Typical Wavelength Range | Typical Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | ~170-280 nm | High (~10,000 M-1cm-1) |
| n → π | Excitation of a non-bonding electron (from N or O) to an antibonding π orbital. | >280 nm | Low (<2,000 M-1cm-1) |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
For derivatives of this compound, such as other substituted aminopyridines and aminopyrimidines, X-ray crystallography has been instrumental in confirming molecular structures and analyzing packing motifs. nih.govnih.gov These studies reveal how functional groups dictate the formation of specific and predictable hydrogen-bonding patterns, which in turn direct the assembly of molecules into larger structures like dimers, chains, or complex three-dimensional networks. nih.gov
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for structural elucidation. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. nih.gov
The resulting data includes precise lattice parameters (the dimensions of the unit cell: a, b, c, α, β, γ) and the space group, which defines the crystal's symmetry. nih.gov For example, a study on the related compound 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate determined that the salt crystallizes and allowed for the precise measurement of bond angles, confirming the site of protonation on the pyrimidine ring. nih.gov In another case involving 2-amino-6-[(1-phenyl-eth-yl)amino]-4-(thio-phen-2-yl)pyridine-3,5-dicarbonitrile, SC-XRD revealed that molecules are linked by N-H⋯N hydrogen bonds into dimers, which then form chains and a larger three-dimensional network. nih.gov This level of detail is essential for structure-property relationship studies.
Table 2: Illustrative Crystallographic Data for a Related Aminopyrimidine Derivative Data based on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C6H10N3O+·C7H5O3− |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Interaction Motif | N—H⋯O hydrogen bonds forming an R22(8) ring motif |
| Dihedral Angle (between rings) | 8.34 (9)° |
Derived from the crystallographic data, Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts.
For instance, in the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the fingerprint plots revealed that the most significant contributions to the crystal packing were from H···H (44.2%), O···H/H···O (20.9%), and C···H/H···C (19.6%) contacts. nih.gov Sharp "wingtips" on the plot corresponded to strong N-H···O hydrogen bonds. nih.gov Similarly, for another complex aminopyridine derivative, H···H contacts were found to be the most dominant at 46.1%, followed by N···H/H···N (20.4%) and C···H/H···C (17.4%) interactions. nih.gov This quantitative approach allows for a detailed comparison of packing forces across different but related crystal structures. researchgate.net
Table 3: Example of Hirshfeld Surface Contact Percentages for a Related Aminopyrimidine Derivative Data based on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate nih.gov
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···H | 44.2 |
| O···H/H···O | 20.9 |
| C···H/H···C | 19.6 |
| N···H/H···N | 8.1 |
| C···O/O···C | 3.0 |
| C···C | 2.9 |
| O···O | 1.0 |
**future Perspectives and Emerging Research Avenues for 6 Amino 4 Methoxynicotinonitrile**
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and potential for automation. While specific flow synthesis routes for 6-Amino-4-methoxynicotinonitrile are not yet prevalent in the literature, the principles have been successfully applied to structurally related molecules.
For instance, the continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin has been demonstrated through a three-step process involving monotosylation, azidation, and reduction. beilstein-journals.orgresearchgate.net This approach proved to be safer and significantly faster than batch methods. beilstein-journals.orgbeilstein-journals.org Researchers were able to couple the azidation and reduction steps into a single, seamless flow system. beilstein-journals.orgbeilstein-journals.org
Future research could focus on adapting the known batch syntheses of this compound to a continuous flow process. An automated platform could integrate the reaction, work-up, and purification steps, enabling rapid library synthesis of derivatives for screening purposes.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound
| Feature | Traditional Batch Synthesis | Hypothetical Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Safety | Handling of potentially hazardous reagents in large quantities | Small reaction volumes at any given time, better heat dissipation |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temperature, pressure, residence time) |
| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running the system for longer periods |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Automation | Difficult to fully automate | Readily integrated with automated pumps, reactors, and purification units |
Exploration of Bio-orthogonal Reactions and Bioconjugation
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are critical for labeling and studying biomolecules. nih.govnih.gov While this compound is not intrinsically a bio-orthogonal reagent, its functional groups—the primary amine and the nitrile—offer potential handles for modification to participate in such reactions.
The amino group can be functionalized with moieties capable of undergoing bio-orthogonal ligation. For example, it could be acylated with a linker containing a terminal alkyne or an azide (B81097), preparing it for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). researchgate.netresearchgate.net Alternatively, the amino group could be converted into a different reactive handle suitable for other bio-orthogonal reactions like the Staudinger ligation or tetrazine ligation. nih.govnih.gov
The relevance of this approach lies in the potential to incorporate the substituted nicotinonitrile scaffold into larger biomolecules, such as proteins or nucleic acids, to create novel bioconjugates. nih.gov This could be particularly valuable if the scaffold is part of a molecule with desirable properties, such as fluorescence or therapeutic activity.
Potential Bioconjugation Strategies:
Pre-functionalization: Modify the amino group of this compound with a bio-orthogonal handle (e.g., azide, alkyne, tetrazine).
Conjugation: React the functionalized molecule with a biomolecule (e.g., a protein modified with a complementary reactive group) under physiological conditions.
Development of Sustainable and Eco-Friendly Synthetic Routes
Modern organic synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound will likely focus on developing more sustainable synthetic methods.
Key areas for improvement include:
Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or deep eutectic solvents. The synthesis of related 2-amino-4,6-diphenylnicotinonitriles has been achieved using water as a greener alternative medium. mdpi.com
Catalysis: Employing reusable or more environmentally benign catalysts. For example, the Biginelli multi-component reaction for synthesizing pyrimidine (B1678525) derivatives has been optimized using a recyclable deep eutectic solvent as the catalyst, demonstrating a move towards greener catalytic systems. researchgate.netscienceandtechnology.com.vn
Energy Efficiency: Utilizing energy sources like microwave or ultrasonic irradiation, which can accelerate reactions and improve yields, as demonstrated in the synthesis of other aminonicotinonitriles. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, often through multi-component reactions.
Computational Chemistry-Guided Design of Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and materials science. nih.gov By simulating molecular properties, researchers can predict the potential activity, reactivity, and other characteristics of novel compounds before undertaking laborious and expensive synthesis. nih.govmdpi.com This approach is highly applicable to the design of new derivatives of this compound.
Quantum chemical methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors of the molecule and its hypothetical derivatives. mdpi.commdpi.com This information provides insights into the compound's stability and potential reactivity. mdpi.com Molecular docking simulations can predict how these derivatives might bind to biological targets, such as enzymes or receptors, guiding the design of new potential therapeutic agents. nih.gov
Table 2: Application of Computational Methods to this compound Derivatives
| Computational Method | Predicted Properties / Application | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), molecular electrostatic potential, reactivity indices. mdpi.com | Understanding of chemical reactivity, stability, and potential for electronic applications. |
| Molecular Docking | Binding affinity and mode of interaction with protein targets. nih.gov | Rational design of novel enzyme inhibitors or receptor ligands. |
| Molecular Dynamics (MD) Simulation | Conformational stability, dynamic behavior of ligand-protein complexes. nih.gov | Assessment of the stability of predicted binding modes over time. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. mdpi.com | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles. |
Unexplored Reactivity Patterns and Synthetic Transformations
The rich functionality of this compound presents numerous opportunities for exploring novel chemical transformations that have not yet been reported for this specific scaffold.
Nitrile Group Transformations: Beyond simple hydrolysis, the nitrile group is a versatile functional group that can participate in cycloadditions, be reduced to an aminomethyl group, or react with organometallic reagents to form ketones.
Amino Group Derivatization: The primary amino group is a nucleophile that can be used in a wide array of reactions beyond simple acylation, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 6-position. It can also serve as the starting point for building fused heterocyclic rings.
Pyridine (B92270) Ring Functionalization: The pyridine ring itself can undergo further functionalization. For example, electrophilic aromatic substitution could be explored, although the existing electron-donating groups (amino and methoxy) will direct the regioselectivity.
Formal Cyclizations: The combination of the amino group and a methyl group on a pyridine ring has been used in formal [4+1] cyclizations to synthesize azaindoles. rsc.org Investigating analogous transformations using the methoxy (B1213986) and nitrile functionalities on this compound could lead to novel fused heterocyclic systems.
One-Pot Reactions: Developing novel one-pot, multi-step procedures starting from this compound could streamline the synthesis of complex molecules. A one-pot strategy has been successfully developed for the synthesis of other 2-amino-4,6-diarylnicotinonitriles from related chloro-precursors. arkat-usa.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
